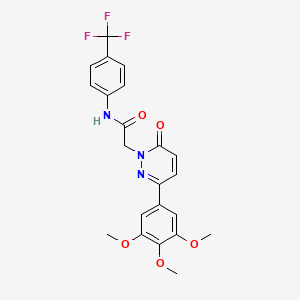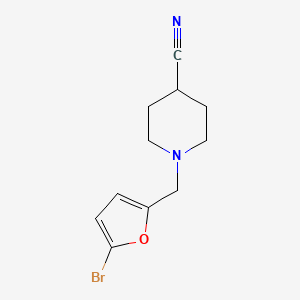![molecular formula C19H18BrN3O2S B2944219 1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 887901-13-5](/img/structure/B2944219.png)
1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea, also known as BMQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BMQ is a thiourea derivative that has been synthesized through a series of chemical reactions.
Scientific Research Applications
Organocatalysis in Chemical Synthesis : The List-Barbas-Mannich reaction, catalyzed by modularly designed organocatalysts which include quinidine-derived thioureas, is significant in producing γ-oxo-α-amino acid derivatives. This process demonstrates the role of thiourea derivatives in facilitating stereoselective synthesis, crucial for pharmaceutical and organic chemistry applications (Perera et al., 2013).
Synthesis of Metabolites : Research on the synthesis of metabolites of certain quinoline derivatives reveals the versatility of thiourea compounds in creating complex molecular structures, which is important for developing new drugs and understanding their metabolism (Mizuno et al., 2006).
One-Step Synthesis Methods : The simplicity and efficiency of one-step synthesis methods for creating quinolinic acid-phenyl ethers, using thiourea derivatives, highlight their utility in producing compounds for various applications, including medicinal chemistry (Gao Wen-tao, 2007).
Antibacterial and Anti-MRSA Activity : Thiourea-containing compounds, such as quinoline thioureas, show promising antibacterial and bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new classes of antibiotics (Dolan et al., 2016).
HIV-1 Inhibitors : Thiourea derivatives have been explored for their lack of significant antiviral activity against HIV-1, indicating the importance of structural modifications in enhancing their biological efficacy (Cirrincione et al., 2014).
Chemosensing and Antioxidant Studies : Acylthiourea derivatives, related to quinoline, have been synthesized and analyzed for their chemosensing abilities and antioxidant activity, demonstrating their potential in environmental monitoring and pharmaceutical applications (Kalaiyarasi et al., 2019).
HIV-1 Integrase Inhibition : Certain quinolinone derivatives have been synthesized and evaluated as potential HIV-1 integrase inhibitors, highlighting the significance of thiourea compounds in antiviral research (Vandurm et al., 2009).
properties
IUPAC Name |
1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-25-16-6-5-12-9-13(18(24)23-17(12)11-16)7-8-21-19(26)22-15-4-2-3-14(20)10-15/h2-6,9-11H,7-8H2,1H3,(H,23,24)(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUSVBYFUZKXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16815020 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2944137.png)
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2944138.png)

![1-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2944143.png)

![N-(2,3-dimethylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2944145.png)
![1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2944146.png)
![1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2944149.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2944151.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2944156.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B2944159.png)